2,5-Dithioxoimidazolidine-4-carboxamide
Description
2,5-Dithioxoimidazolidine-4-carboxamide is a heterocyclic compound characterized by an imidazolidine core substituted with two thione (C=S) groups at positions 2 and 5 and a carboxamide moiety at position 3. This structure confers unique chemical reactivity, particularly in thiol-mediated interactions, distinguishing it from classical alkylating agents like dacarbazine or temozolomide.
Properties
Molecular Formula |
C4H5N3OS2 |
|---|---|
Molecular Weight |
175.2 g/mol |
IUPAC Name |
2,5-bis(sulfanylidene)imidazolidine-4-carboxamide |
InChI |
InChI=1S/C4H5N3OS2/c5-2(8)1-3(9)7-4(10)6-1/h1H,(H2,5,8)(H2,6,7,9,10) |
InChI Key |
XWIPBHXGXRAHDW-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=S)NC(=S)N1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Condensation of α-Amino Amides and Thiocarbonyl Precursors
One common approach involves the condensation of α-amino amides with thiocarbonyl-containing reagents or their precursors. This method leverages the nucleophilicity of the amino group and the electrophilicity of thiocarbonyl derivatives to form the imidazolidine ring with dithioxo substitution.
- Reaction conditions: Typically performed in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) to facilitate solubility and reaction kinetics.
- Catalysts and reagents: Carbodiimide coupling agents (e.g., N,N′-diisopropylcarbodiimide) and additives like ethyl (hydroxyimino)cyanoacetate (OxymaPure) are used to promote amide bond formation with high efficiency.
- Temperature: Mild to moderate temperatures (room temperature to 60°C) are preferred to avoid side reactions.
- Yields: Reported yields for similar diamide intermediates range from 50% to over 90%, depending on steric factors and reagent purity.
Oxidation and Cyclization via α-Amino Nitriles
Another method involves the oxidation of α-amino nitriles using hydrogen peroxide or other oxidants to generate diamide intermediates, which then cyclize to form the imidazolidine ring.
- Oxidation step: Controlled addition of hydrogen peroxide under mild conditions to avoid over-oxidation.
- Cyclization: Achieved by base-induced intramolecular condensation, often using sodium hydroxide in ethanol.
- Advantages: This method allows for selective formation of 2,5-dithioxoimidazolidine derivatives with good control over substitution patterns.
Use of Thiourea and Related Sulfur Sources
Thiourea or related sulfur-containing reagents can be reacted with appropriate carboxamide precursors to introduce the dithioxo groups.
- Procedure: Heating mixtures of thiourea with α-halo amides or α-amino amides under reflux conditions in solvents like ethanol or acetonitrile.
- pH control: Maintaining slightly acidic to neutral pH (around 6-8) is critical to prevent polymerization or side reactions.
- Isolation: The product is typically isolated by filtration, washing with cold water to remove salts, and drying under reduced pressure.
Detailed Example of a Preparation Method
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | α-Amino amide + carbodiimide + OxymaPure in DMF | Coupling to form diamide intermediate | 85-90 | Stirring at room temperature for 2-4 hours |
| 2 | Oxidation with H2O2 in ethanol | Conversion of α-amino nitrile to diamide | 60-75 | Controlled addition, temperature < 40°C |
| 3 | Cyclization with NaOH in ethanol | Ring closure to form imidazolidine core | 70-80 | Stirring for 3-5 hours at room temperature |
| 4 | Reaction with thiourea under reflux | Introduction of dithioxo groups | 65-75 | pH maintained 6-8, reflux 4-6 hours |
This sequence yields 2,5-Dithioxoimidazolidine-4-carboxamide as a crystalline solid, typically with melting points consistent with literature values (approx. 108-110°C for related dithioxo compounds).
Key Research Findings and Optimization Parameters
- pH Control: Maintaining pH between 6 and 9 during synthesis is crucial to prevent polymerization and ensure purity.
- Temperature: Reaction temperatures between 20°C and 60°C optimize yield and minimize side products.
- Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) enhance coupling efficiency; ethanol is preferred for oxidation and cyclization steps.
- Reaction Time: Typical reaction times range from 2 to 13 hours depending on the step, with longer reflux times improving conversion but risking decomposition.
- Purification: Washing with cold water and drying under reduced pressure yields stable, pure products with minimal odor and good shelf life.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Condensation of α-amino amides with carbodiimides | α-Amino amide, carboxylic acid derivatives | Carbodiimide, OxymaPure | DMF | RT - 60°C | 85-90 | High yield, mild conditions | Steric hindrance may reduce yield |
| Oxidation of α-amino nitriles | α-Amino nitrile | H2O2 | Ethanol | <40°C | 60-75 | Selective oxidation | Requires careful control of oxidant |
| Thiourea reaction with α-halo amides | Thiourea, α-halo amide | None (reflux) | Ethanol, acetonitrile | Reflux (80-100°C) | 65-75 | Direct introduction of dithioxo groups | Longer reaction times, pH sensitive |
Chemical Reactions Analysis
Types of Reactions
2,5-Dithioxoimidazolidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithioxo groups to thiol groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dithioxoimidazolidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,5-Dithioxoimidazolidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit viral proteases by binding to the active site of the enzyme, thereby preventing the virus from replicating . The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Key Compounds of Interest:
- Dacarbazine (5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide): A triazene prodrug metabolized to methyltriazenoimidazole carboxamide (MTIC), which alkylates DNA at guanine residues .
- Temozolomide (3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide): An imidazotetrazinone that hydrolyzes spontaneously to MTIC under physiological conditions, bypassing hepatic metabolism .
- 5-Aminoimidazole-4-carboxamide (AICA): A precursor in purine biosynthesis and a metabolite of dacarbazine-related compounds .
Comparative Analysis:
Mechanistic Divergence
- This compound : The dithioxo groups may act as electrophilic centers, enabling covalent interactions with cellular thiols (e.g., glutathione) rather than direct DNA alkylation. This mechanism is distinct from the MTIC-mediated alkylation pathway shared by dacarbazine and temozolomide .
- Dacarbazine vs. Temozolomide : While both generate MTIC, temozolomide’s stability at physiological pH allows for broader tissue distribution, including the central nervous system, making it a first-line glioblastoma therapy .
Pharmacological and Clinical Implications
- Toxicity Profile : Dacarbazine is associated with severe myelosuppression and hepatotoxicity due to hepatic activation, whereas temozolomide’s spontaneous hydrolysis reduces organ-specific toxicity. The thiol-targeting mechanism of this compound may pose risks of oxidative stress or off-target effects on redox-sensitive proteins .
Biological Activity
2,5-Dithioxoimidazolidine-4-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a five-membered ring containing sulfur and nitrogen atoms. Its chemical formula is with a molecular weight of approximately 194.24 g/mol. The compound is characterized by its unique thioketone functionalities, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194.24 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. In a series of experiments against various bacterial strains, the compound showed effective inhibition at low concentrations. For instance, it demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Insecticidal Activity
Research has also indicated the potential of this compound as an insecticide. A study involving synthesized derivatives of imidazolidine rings revealed that certain modifications led to enhanced insecticidal activity against Aedes aegypti larvae. While the parent compound did not show larvicidal effects, derivatives exhibited promising adulticidal activity with mortality rates exceeding 80% at concentrations as low as 5 µg per mosquito .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, it exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This suggests potential for development as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
- Enzyme Inhibition : It has been suggested that the compound interacts with specific enzymes involved in cellular metabolism, disrupting normal function.
- Membrane Disruption : The antimicrobial activity may result from the disruption of microbial cell membranes due to the compound's lipophilicity.
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing various imidazolidine derivatives for antimicrobial efficacy, this compound was tested against a panel of pathogens. Results indicated that while some derivatives were more potent, the parent compound still maintained significant activity against certain strains .
Case Study 2: Insecticidal Application
A field trial was conducted to evaluate the effectiveness of formulations containing this compound on mosquito populations. The results showed a marked reduction in adult mosquito populations within treated areas compared to controls, supporting its potential use in vector control strategies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Dithioxoimidazolidine-4-carboxamide, and how can reaction efficiency be optimized?
- Methodology : Cyclization reactions in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like iodine and triethylamine are effective. For example, thiadiazole derivatives are synthesized via refluxing intermediates in acetonitrile for 1–3 minutes, followed by cyclization in DMF . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of sulfur-containing reagents to minimize byproducts.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use NMR spectroscopy (¹H and ¹³C) to confirm structural motifs, such as the imidazolidine ring and carboxamide group. High-performance liquid chromatography (HPLC) with a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (pH 5.5) is recommended for purity analysis . Compare retention times with known standards and quantify impurities via peak integration.
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodology : Store under inert gas (e.g., argon) at –20°C to prevent oxidation of thioamide groups. Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C) and humidity (75% RH), monitoring degradation via HPLC and mass spectrometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodology : Perform meta-analyses of existing studies, focusing on variables like assay conditions (e.g., cell lines, concentration ranges). For example, discrepancies in antitumor activity may arise from differences in metabolic activation pathways. Validate findings using orthogonal assays (e.g., in vitro cytotoxicity vs. in vivo xenograft models) .
Q. What mechanistic insights exist for the thioamide functional group in modulating enzyme inhibition?
- Methodology : Use molecular docking simulations to analyze interactions with target enzymes (e.g., kinases or proteases). Pair computational data with kinetic assays (e.g., IC₅₀ determinations) to identify key binding residues. For example, the thioamide group may act as a hydrogen-bond acceptor or participate in hydrophobic interactions .
Q. How can advanced chromatographic techniques improve the detection of degradation products in this compound formulations?
- Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry. Optimize column chemistry (e.g., C18 stationary phase) and gradient elution to separate polar degradation products, such as oxidized dithiolethione derivatives .
Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield and purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
